![molecular formula C9H10Br2N2O2 B2365581 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide CAS No. 2192694-78-1](/img/structure/B2365581.png)
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide, also known as DRF-1042, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the pyridine carboxamide family and has a unique structure that makes it an attractive target for synthesis and investigation.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are essential for cancer cell growth and survival. 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemische Und Physiologische Effekte
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects. In addition to its anticancer activity, 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties. These properties make 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide for laboratory experiments is its high potency and selectivity against cancer cells. This makes it an attractive target for further investigation as a potential anticancer agent. However, limitations include the need for further studies to determine the optimal dosage and administration route, as well as potential toxicity concerns.
Zukünftige Richtungen
There are several future directions for the investigation of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide. One potential area of interest is the development of novel formulations and delivery methods to enhance its efficacy and reduce potential toxicity concerns. Additionally, further studies are needed to elucidate the mechanism of action of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide and its potential use in the treatment of neurodegenerative diseases. Finally, investigations into the potential use of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide as a therapeutic agent for other diseases, such as inflammatory and oxidative stress-related diseases, could also be explored.
Synthesemethoden
The synthesis of 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 2,6-dibromopyridine with sodium hydride in dimethylformamide, which leads to the formation of the corresponding pyridine anion. This anion is then reacted with 1-chloro-2-propanol in the presence of a base to yield the desired product, 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has shown promising results in various scientific research applications. One of the primary areas of interest is its potential use as an anticancer agent. Studies have shown that 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has potent antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,6-dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O2/c1-5(4-14)12-9(15)6-2-7(10)13-8(11)3-6/h2-3,5,14H,4H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPACJBSUVJQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NC(=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-N-(1-hydroxypropan-2-yl)pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.